2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of the indole structure, which is a common motif in many biologically active compounds
Mechanism of Action
Target of Action
It’s worth noting that this compound has been used in the synthesis of novel anti-cancer agents , suggesting potential interactions with targets involved in cancer pathways.
Mode of Action
Its derivatives have shown high anti-tumor activity . The introduction of sulfonyl and alkyl or aralkyl groups to the compound has been found to increase its antiproliferative activity .
Biochemical Pathways
Its derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner , suggesting that it may affect pathways related to cell proliferation and survival.
Result of Action
Its derivatives have shown moderate to excellent antiproliferative activity against cancer cells . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
In cellular studies, 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown potential antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner . The exact mechanisms through which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being explored.
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the condensation of piperidin-4-one and its derivatives with arylamines based on the Fischer rearrangement . Another method involves the Heck and Nenitzescu reactions, which are commonly used for synthesizing indole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar structural features.
Uniqueness
What sets 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its specific substitution pattern and the resulting biological activities. Its ability to inhibit the c-Met receptor makes it a promising candidate for anti-cancer research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWPFXPFFPQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198969 | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-12-2 | |
Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5094-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5094-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What modifications have been explored on the 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold to enhance its biological activity?
A: Researchers have investigated the introduction of various substituents at the 5 and 8 positions of the this compound core to modulate its interaction with biological targets. For example, the incorporation of a cis-2-pyridin-3-ylvinyl group at the 5-position led to the development of compound 5b, which displayed potent antagonistic activity against histamine H1 and serotonin 5-HT6 receptors. []
Q2: How does the structure of compound 5b contribute to its antagonistic activity against H1 and 5-HT6 receptors?
A: While the exact mechanism of action remains to be fully elucidated, it's suggested that the cis-2-pyridin-3-ylvinyl substituent at the 5-position of 5b plays a crucial role in its interaction with H1 and 5-HT6 receptors. Structure-activity relationship (SAR) studies indicated that modifications to this substituent significantly impact the compound's antagonistic activity. [] This suggests a specific binding interaction between this moiety and the receptors, potentially through interactions like π-π stacking or hydrogen bonding.
Q3: Can 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles be converted into other heterocyclic systems?
A: Yes, research has shown that 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles can be transformed into hexahydro[1,2]diazepino[5,4-b]indoles. This conversion involves a reaction with N-alkyl-O-tosylhydroxylamines followed by base treatment, proceeding through a ylide intermediate. [] This transformation highlights the versatility of the this compound scaffold as a starting point for synthesizing diverse heterocyclic systems with potentially distinct biological activities.
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